Z-Arg-Leu-Arg-Gly-Gly-AMC acetate

Overview

Description

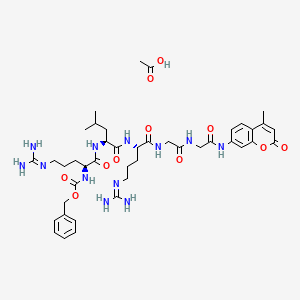

Z-Arg-Leu-Arg-Gly-Gly-AMC acetate (Z-RLRGG-AMC) is a fluorogenic peptide substrate widely used to measure the activity of proteases such as SARS-CoV papain-like protease (PLpro), ubiquitin carboxyl-terminal hydrolases (UCH-L3), and ubiquitin-specific proteases (USP-5) . The substrate consists of a peptide sequence (Z-Arg-Leu-Arg-Gly-Gly) conjugated to 7-amino-4-methylcoumarin (AMC). Upon enzymatic cleavage between the glycine and AMC moieties, the fluorescent AMC group is released, enabling real-time quantification of protease activity via fluorescence intensity (excitation: 355–360 nm; emission: 450–480 nm) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-Arg-Leu-Arg-Gly-Gly-AMC acetate involves multiple steps, starting with the protection of amino acids and coupling reactions. The process typically includes:

Protection of amino acids: Protecting groups are used to prevent unwanted reactions at specific sites.

Peptide bond formation: Coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or benzotriazol-1-yl-oxy-tris-pyrrolidinophosphonium hexafluorophosphate (PyBOP) are used to form peptide bonds.

Deprotection: Removing the protecting groups to yield the final product.

Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and implementing continuous flow processes to increase yield and purity. Quality control measures are also in place to ensure the consistency and reliability of the product.

Chemical Reactions Analysis

Types of Reactions: Z-Arg-Leu-Arg-Gly-Gly-AMC acetate primarily undergoes hydrolysis reactions catalyzed by deubiquitinating enzymes. The fluorogenic AMC (7-amino-4-methylcoumarin) moiety is released upon enzymatic cleavage, which can be quantified using fluorescence measurements.

Common Reagents and Conditions:

Enzymes: Isopeptidase T (IPaseT) and other ubiquitin C-terminal hydrolases (UCHs).

Conditions: Assays are typically conducted at physiological pH and temperature to mimic cellular conditions.

Major Products Formed: The major product of the reaction is AMC, which is fluorescent and can be easily detected and quantified.

Scientific Research Applications

Z-Arg-Leu-Arg-Gly-Gly-AMC acetate is a synthetic peptide compound that has garnered significant attention in various scientific research applications. This compound, characterized by its fluorogenic properties, serves as a substrate for proteolytic enzymes, enabling researchers to investigate enzyme activity, kinetics, and related biological processes. Below is a detailed exploration of its applications, supported by data tables and case studies.

Chemical Properties and Structure

- Molecular Formula : C40H56N12O9

- Molecular Weight : 840.96 g/mol

- Structure : The compound features a sequence of amino acids (Z-Arg-Leu-Arg-Gly-Gly) linked to a 7-amino-4-methylcoumarin (AMC) moiety, which acts as the fluorophore.

Biochemical Assays

This compound is predominantly used as a substrate in enzyme assays, particularly for proteases. Its ability to emit fluorescence upon cleavage allows for quantitative measurements of enzyme activity.

| Enzyme Type | Application | Notes |

|---|---|---|

| Proteases | Substrate for measuring activity | Useful in studying proteolytic pathways |

| Ubiquitin C-terminal hydrolases | Continuous assays for mechanistic studies | High-throughput screening capabilities |

Drug Development

The compound plays a crucial role in drug discovery by facilitating the screening of potential drug candidates that target specific proteolytic pathways. This application enhances the efficiency of developing therapeutics aimed at diseases where protease activity is implicated.

Cell Biology

In cell biology research, this compound aids in studying cell signaling mechanisms and apoptosis. It provides insights into cellular processes that may be targeted for therapeutic intervention, particularly in cancer research.

Diagnostics

This compound can be incorporated into diagnostic tests to detect specific protease activities associated with various diseases. Early detection through these assays can significantly improve treatment outcomes.

Research on Peptide Therapeutics

This compound is instrumental in synthesizing peptide-based drugs, which offer advantages such as increased specificity and potency compared to traditional small-molecule drugs.

Case Study 1: Enzyme Kinetics

A study investigated the kinetics of thrombin using this compound as a substrate. The fluorescence emitted upon cleavage was measured to determine the Michaelis-Menten constant () and maximum velocity (). Results indicated that the compound effectively quantifies thrombin activity, demonstrating its utility in coagulation studies .

Case Study 2: Drug Screening

In another study, this compound was utilized to screen inhibitors of the SARS-CoV PLpro enzyme. The compound's fluorogenic properties allowed researchers to assess inhibitor efficacy rapidly, highlighting its importance in antiviral drug development .

Mechanism of Action

The compound exerts its effects by serving as a substrate for deubiquitinating enzymes. Upon cleavage by these enzymes, the AMC moiety is released, which can be detected by its fluorescence. The molecular targets are the active sites of deubiquitinating enzymes, and the pathways involved are those related to protein degradation and turnover.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₄₀H₅₆N₁₂O₉·xC₂H₄O₂ (exact molecular weight varies with acetate counterions) .

- Purity : ≥95% (HPLC) .

- Storage : 2–8°C in lyophilized form .

- Applications :

Comparison with Similar Fluorogenic Peptide Substrates

Structural and Functional Differences

(a) Z-Leu-Arg-Gly-Gly-AMC Acetate (Z-LRGG-AMC)

- Sequence : Z-Leu-Arg-Gly-Gly-AMC .

- Molecular Formula : C₃₄H₄₄N₈O₈; MW = 692.8 .

- Key Differences: Lacks the N-terminal arginine residue present in Z-RLRGG-AMC, altering protease recognition.

- Storage : 2–8°C .

(b) Z-Gly-Gly-Arg-AMC Acetate (Z-GGR-AMC)

- Sequence : Z-Gly-Gly-Arg-AMC .

- Molecular Formula : C₃₀H₃₇N₇O₉; MW = 639.66 .

- Key Differences :

- Fluorescence : λex = 390 nm; λem = 480 nm .

- Storage : -20°C (light-sensitive) .

Enzyme Specificity and Kinetic Performance

| Substrate | Target Enzyme(s) | Km (mM) | kcat (s⁻¹) | kcat/Km (mM⁻¹s⁻¹) | References |

|---|---|---|---|---|---|

| Z-RLRGG-AMC | SARS-CoV PLpro | 6.9 | 0.116 | 0.016 | |

| Z-RLRGG-AMC | MERS-CoV PLpro | N/A | N/A | N/A | |

| Z-GGR-AMC | Thrombin | N/A | N/A | N/A |

Notes:

- Z-RLRGG-AMC exhibits threefold higher catalytic efficiency (kcat/Km) for SARS-CoV PLpro compared to earlier substrates .

- Z-GGR-AMC’s thrombin specificity is attributed to the GGR motif, which mimics thrombin’s natural cleavage sites in fibrinogen .

Commercial and Practical Considerations

| Substrate | Purity | Suppliers | Solubility |

|---|---|---|---|

| Z-RLRGG-AMC | ≥95% | Bachem, ENZO, NJpeptide | DMSO (100 mg/mL) |

| Z-LRGG-AMC | ≥95% | Specialized vendors | Water/DMSO compatible |

| Z-GGR-AMC | ≥98% | Felix Biolabs | Water (20 mg/mL) |

Key Observations :

Biological Activity

Z-Arg-Leu-Arg-Gly-Gly-AMC acetate is a synthetic fluorogenic substrate primarily used in biochemical research to study deubiquitinating enzymes, particularly isopeptidase T (IPaseT) and other ubiquitin C-terminal hydrolases (UCHs). This compound plays a critical role in the ubiquitin-proteasome pathway, influencing protein degradation processes essential for various cellular functions.

This compound consists of multiple functional groups, including amide and carboxylate groups, which enhance its biological activity. The compound acts as a substrate for deubiquitinating enzymes, facilitating the hydrolysis of ubiquitin chains attached to proteins. Upon enzymatic cleavage, it releases a fluorescent moiety, 7-amino-4-methylcoumarin (AMC), which can be quantified to measure enzyme activity.

Key Features:

- Chemical Structure : Composed of arginine and glycine residues, contributing to its specificity for target enzymes.

- Solubility : Soluble in dimethyl sulfoxide (DMSO), which is commonly used in biochemical assays.

- Enzymatic Target : Primarily targets IPaseT and UCHs, crucial for regulating protein turnover and cellular homeostasis.

Biological Activity and Applications

This compound has been extensively characterized for its biological activity, particularly in studies involving proteolysis and enzyme kinetics.

Table 1: Summary of Biological Activity

| Activity | Description |

|---|---|

| Enzyme Inhibition | Inhibits the activity of histidine proteases and proteasome-mediated proteolysis. |

| Fluorogenic Substrate | Releases AMC upon cleavage, allowing real-time monitoring of enzyme activity. |

| Kinetic Studies | Facilitates detailed kinetic analysis of deubiquitinating enzymes. |

| Cellular Effects | Modulates protein degradation rates, impacting cell cycle progression and DNA repair pathways. |

Case Studies and Research Findings

Recent studies have highlighted the utility of this compound in various research contexts:

-

SARS-CoV-2 Research :

A study screened a library of compounds using fluorescence thermal shift assays (FTSA), identifying this compound as a substrate for evaluating the proteolytic activity of papain-like protease (PLpro) from SARS-CoV-2. The fluorescence intensity of AMC was monitored to assess enzyme inhibition, providing insights into potential antiviral strategies . -

Proteasome Inhibition Studies :

Research demonstrated that this compound effectively inhibits proteasome activity in cellular models. This inhibition was linked to alterations in protein homeostasis, suggesting therapeutic implications in diseases characterized by dysregulated protein degradation . -

High-throughput Screening :

The compound has been utilized in high-throughput screening assays to identify novel inhibitors of deubiquitinating enzymes. Its specificity and sensitivity make it an ideal candidate for drug discovery efforts targeting the ubiquitin-proteasome system .

Q & A

Basic Research Questions

Q. What is the primary application of Z-Arg-Leu-Arg-Gly-Gly-AMC acetate in protease research?

this compound is a fluorogenic substrate used to measure the activity of proteases such as SARS-CoV papain-like protease (PLpro) and ubiquitin-specific proteases (e.g., UCH-L3, USP-5). The substrate contains a 7-amino-4-methylcoumarin (AMC) group linked to a pentapeptide sequence (RLRGG). Protease cleavage releases AMC, generating a fluorescent signal detectable at excitation/emission wavelengths of 340/450 nm or 360/460 nm, depending on the experimental setup .

Q. How should this compound be stored and prepared for experiments?

The substrate must be stored at -20°C in a dry, light-protected environment. For preparation, dissolve in DMSO (up to 100 mg/mL) or water (20 mg/mL at 25°C). Pre-warm solvents to room temperature to avoid reduced solubility. Filter-sterilize (0.22 µm) if used in cell-based assays to prevent bacterial contamination .

Q. What is a standard protocol for measuring PLpro activity using this substrate?

A typical protocol involves:

- Diluting PLpro to 100 nM in assay buffer.

- Adding 5 µL of 10 mM substrate stock to achieve 50 µM final concentration.

- Monitoring fluorescence every 3 minutes using a microplate reader (Ex: 340 nm, Em: 450 nm). Adjustments may be required based on enzyme kinetics or buffer compatibility (e.g., pH, ionic strength) .

Advanced Research Questions

Q. How can assay conditions be optimized for kinetic studies with this compound?

To determine kinetic parameters (e.g., , ):

- Perform dose-response curves with substrate concentrations spanning 0.1–10× .

- Use Michaelis-Menten or linear regression analysis for the initial rate phase.

- Ensure fluorescence readings are within the linear range (e.g., 50 µM substrate in PLpro assays) and account for inner filter effects at high concentrations .

Q. How to resolve discrepancies in fluorescence signals during inhibitor screening?

Low signals may arise from:

- Substrate degradation : Verify integrity via HPLC (≥95% purity required) .

- Enzyme inhibition : Include controls with known inhibitors (e.g., GRL0617 for PLpro).

- Fluorescence quenching : Test for interference from test compounds (e.g., absorbance overlap at 340 nm) .

Q. What distinguishes Z-Arg-Leu-Arg-Gly-Gly-AMC from other fluorogenic substrates (e.g., ZGGR-AMC)?

- Sequence specificity : Z-RLRGG-AMC targets proteases recognizing ubiquitin’s C-terminal RLRGG motif (e.g., PLpro, isopeptidase T), while ZGGR-AMC is thrombin-specific .

- Fluorophore properties : Z-RLRGG-AMC has Ex/Em at 340/450 nm vs. ZGGR-AMC’s 390/480 nm, reducing spectral overlap in multiplex assays .

Q. How to validate substrate specificity in complex biological samples?

- Use knockout/depletion models (e.g., CRISPR-edited cells lacking PLpro).

- Compare activity in the presence of protease-specific inhibitors.

- Cross-validate with alternative substrates (e.g., FRET-based probes) .

Q. What are best practices for high-throughput screening (HTS) using this substrate?

- Optimize DMSO concentration (<1% to avoid enzyme inhibition).

- Use Z’ factor ≥0.5 to ensure robust signal-to-noise ratios.

- Include controls for autofluorescence (substrate-only) and non-enzymatic hydrolysis (heat-inactivated enzyme) .

Q. How to assess substrate stability under varying experimental conditions?

- Long-term stability : Monitor fluorescence of stock solutions stored at -20°C over 6 months.

- Thermal stability : Perform time-course assays at 25°C vs. 37°C to assess hydrolysis rates.

- Buffer compatibility : Test in buffers with detergents (e.g., 0.01% Tween-20) to prevent aggregation .

Q. Can this substrate be used for mechanistic studies of enzyme mutants?

Yes. For example:

- Compare cleavage rates of wild-type vs. catalytic-site mutants (e.g., PLpro C112A) to confirm enzymatic dependency.

- Use stopped-flow kinetics to resolve transient intermediates in the hydrolysis pathway .

Q. Troubleshooting Guide

-

Low fluorescence signal :

-

Unexpected inhibition in screening assays :

Properties

IUPAC Name |

acetic acid;benzyl N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[2-[[2-[(4-methyl-2-oxochromen-7-yl)amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H56N12O9.C2H4O2/c1-23(2)17-30(51-36(57)29(12-8-16-46-39(43)44)52-40(59)60-22-25-9-5-4-6-10-25)37(58)50-28(11-7-15-45-38(41)42)35(56)48-20-32(53)47-21-33(54)49-26-13-14-27-24(3)18-34(55)61-31(27)19-26;1-2(3)4/h4-6,9-10,13-14,18-19,23,28-30H,7-8,11-12,15-17,20-22H2,1-3H3,(H,47,53)(H,48,56)(H,49,54)(H,50,58)(H,51,57)(H,52,59)(H4,41,42,45)(H4,43,44,46);1H3,(H,3,4)/t28-,29-,30-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPCHSTIEMRFRPU-SZOHVZSOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CNC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3.CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3.CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H60N12O11 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

909.0 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.